molecular formula C17H15N3O5S B14964866 Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B14964866
M. Wt: 373.4 g/mol
InChI Key: MNYHYYIRRXBEKB-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazole ring, and an ethyl ester group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. One common method involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiazole ring can bind to enzyme active sites, inhibiting their activity. These interactions result in the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of a quinoline moiety and a thiazole ring, which imparts distinct biological activities. Its ability to interact with both DNA and enzymes makes it a versatile compound in medicinal chemistry .

Biological Activity

Overview

Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that exhibits significant biological activity. This compound, characterized by a quinoline moiety and a thiazole ring, has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and microbial infections.

  • Molecular Formula : C17H15N3O5S
  • Molecular Weight : 373.4 g/mol
  • IUPAC Name : Ethyl 2-[2-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its structure and function, which can lead to cell death.
  • Enzyme Inhibition : The thiazole ring is capable of binding to enzyme active sites, inhibiting their activity and thus affecting various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For example:

  • Cell Line Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). A derivative of this compound showed an IC50 value of 1.2 µM against MCF-7 cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.
  • Mechanism : The mechanism may involve disruption of bacterial DNA or inhibition of essential enzymes involved in bacterial metabolism.

Research Findings and Case Studies

StudyFindings
The compound was synthesized via a multi-step reaction involving the condensation of quinoline derivatives with thiosemicarbazide.
Demonstrated significant anti-proliferative activity in MCF-7 cells with an IC50 of 1.2 µM; induced apoptosis as confirmed by cell cycle analysis.
Highlighted the potential of quinoline derivatives as non-steroidal anti-inflammatory drugs (NSAIDs), indicating broader therapeutic applications.

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H15N3O5S/c1-2-25-12(21)7-9-8-26-17(18-9)20-16(24)13-14(22)10-5-3-4-6-11(10)19-15(13)23/h3-6,8H,2,7H2,1H3,(H,18,20,24)(H2,19,22,23)

InChI Key

MNYHYYIRRXBEKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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